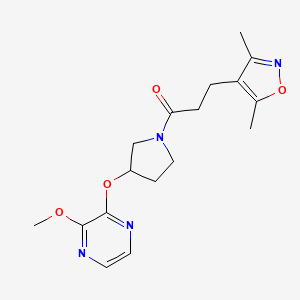
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a synthetic chemical with potential biological activity. Its structure suggests it could interact with various biological targets, given the presence of isoxazole and pyrazine rings, which are common in substances with significant biological activities.
Synthesis Analysis
The synthesis of compounds structurally related to the one often involves multi-step chemical processes. These can include acylation, bromination, N-methylation, and aetheration steps, starting from various organic precursors like o-methylphenol, acetic anhydride, and dimethylisoxazol derivatives (Huang Peng-mian, 2009). Such processes are designed to introduce specific functional groups at targeted positions to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of related compounds has been determined through crystallographic analysis, revealing their conformation and spatial arrangement. This analysis provides insights into the compound's reactive sites and potential interactions with biological targets. For example, studies on dimethylisothiazolopyridines and their derivatives have detailed their crystal and molecular structures, helping to understand the molecular basis of their biological activities (Z. Karczmarzyk & W. Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving compounds with isoxazole and pyrazine rings can vary widely, including nitrosation, nitration, bromination, and methylation. These reactions are pivotal for modifying the compound's chemical properties for specific biological activities or improving its physicochemical properties for better solubility or stability (H. Ochi, T. Miyasaka, Kiyoshi Kanada, & K. Arakawa, 1976).
Applications De Recherche Scientifique
Heterocyclic Derivative Syntheses
Research has shown that heterocyclic compounds, including those with methoxypyrazine groups, can be synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These syntheses yield a variety of derivatives, such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, showcasing the chemical versatility and potential applications of these compounds in medicinal chemistry and material science (Bacchi et al., 2005).
Reaction with Aniline and Formaldehyde
Another study explored the reaction of dialkyl 2-butynoate with aniline and formaldehyde, revising the structure of the product to a more complex heterocyclic compound. This research highlights the reactivity of such compounds under Bronsted acid-catalyzed conditions, indicating their potential in synthetic organic chemistry for creating novel molecules with diverse biological activities (Srikrishna et al., 2010).
Inhibitors Development
Compounds featuring methoxypyrazine motifs have been developed as inhibitors, such as 5-lipoxygenase-activating protein inhibitors. These inhibitors showcase significant potential in treating inflammatory conditions and have advanced into clinical development, demonstrating the therapeutic applications of such compounds (Hutchinson et al., 2009).
Characterization and Analysis of Structural Isomers
Methoxypyrazines have been characterized in various contexts, including their occurrence in natural products and as off-flavor compounds in food and wine. The detailed analysis of their structural isomers aids in understanding their sensory impact and chemical behavior in complex matrices (Slabizki et al., 2014).
Synthesis of Herbicide Derivatives
Research into the synthesis of dimethyl derivatives of imidazolinone herbicides and the development of efficient gas chromatographic methods for their detection underscores the agricultural and environmental applications of related compounds. These studies highlight the role of such compounds in the development of herbicides and their analysis in various matrices (Anisuzzaman et al., 2000).
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-11-14(12(2)25-20-11)4-5-15(22)21-9-6-13(10-21)24-17-16(23-3)18-7-8-19-17/h7-8,13H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPRELJHKJQJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

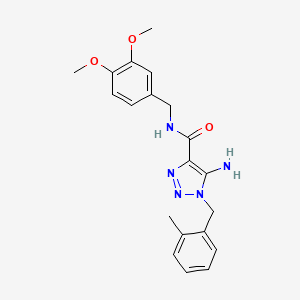
![2-[4-[(3-Chlorophenyl)methoxy]phenyl]ethanol](/img/structure/B2488451.png)
![N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2488453.png)
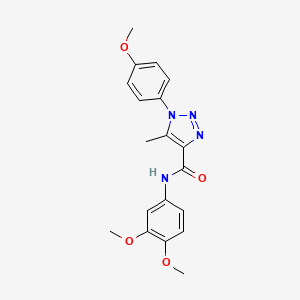

![1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2488458.png)

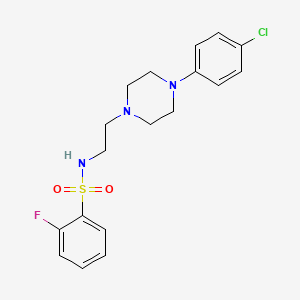
![N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2488464.png)
![4-Methyl-3-(nitromethyl)-2-(2-oxo-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}ethyl)cyclopentan-1-one](/img/structure/B2488465.png)

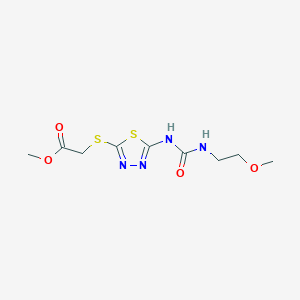
![1-[(Chloromethoxy)methyl]-4-methoxybenzene](/img/structure/B2488471.png)
![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/no-structure.png)